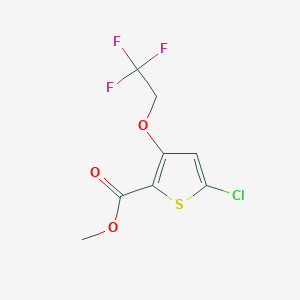

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate

Description

Properties

Molecular Formula |

C8H6ClF3O3S |

|---|---|

Molecular Weight |

274.65 g/mol |

IUPAC Name |

methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate |

InChI |

InChI=1S/C8H6ClF3O3S/c1-14-7(13)6-4(2-5(9)16-6)15-3-8(10,11)12/h2H,3H2,1H3 |

InChI Key |

LXBWDEGNLXABAX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Cl)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Halogenation and Alkoxylation

This approach begins with a pre-functionalized thiophene ester, leveraging the electron-withdrawing ester group to direct subsequent substitutions.

Chlorination at Position 5

Methyl 3-hydroxythiophene-2-carboxylate serves as a starting material. Chlorination is achieved using N-chlorosuccinimide (NCS) in a polar aprotic solvent such as dimethylformamide (DMF) at 0–5°C. The ester group directs electrophilic attack to position 5, yielding methyl 5-chloro-3-hydroxythiophene-2-carboxylate.

Key Reaction Conditions :

Trifluoroethoxylation at Position 3

The hydroxyl group at position 3 is replaced via nucleophilic substitution with 2,2,2-trifluoroethanol. Activation of the hydroxyl group as a leaving group (e.g., via mesylation or tosylation) is critical.

Procedure :

-

Mesylation: Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is treated with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM) at 0°C.

-

Alkoxylation: The mesylated intermediate reacts with 2,2,2-trifluoroethanol in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours.

Optimization Insights :

-

Excess trifluoroethanol (2.5 equiv) improves conversion.

-

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes, enhancing yield to 85%.

Alternative Route: Direct Functionalization via Suzuki Coupling

For higher regiocontrol, a palladium-catalyzed cross-coupling strategy is employed.

Synthesis of Boronic Ester Intermediate

Methyl 3-bromo-5-chlorothiophene-2-carboxylate is prepared via bromination of methyl 5-chlorothiophene-2-carboxylate using N-bromosuccinimide (NBS) in acetic acid. Subsequent Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst yields the boronic ester.

Trifluoroethoxy Group Introduction

The boronic ester undergoes Suzuki coupling with 2,2,2-trifluoroethyl triflate in the presence of Pd(PPh₃)₄ and sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water.

Outcomes :

-

Yield: 78%

-

Purity: >95% (HPLC)

-

Challenges: Competing proto-deboronation necessitates strict anhydrous conditions.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing solvent recovery, catalyst recycling, and waste minimization.

Continuous Flow Synthesis

A two-step continuous flow system is designed:

-

Chlorination in a tubular reactor with NCS and DMF at 5°C.

-

Alkoxylation in a high-temperature microreactor (120°C) with trifluoroethanol and K₂CO₃.

Advantages :

Structural and Analytical Characterization

Post-synthesis validation ensures product integrity.

Spectroscopic Data

| Technique | Findings |

|---|---|

| -NMR | δ 7.19 (s, 1H, thiophene-H), 4.52 (q, 2H, -OCH₂CF₃), 3.91 (s, 3H, -OCH₃) |

| -NMR | δ 161.2 (C=O), 140.1 (thiophene-C), 122.5 (q, J=277 Hz, -CF₃) |

| HRMS | [M+H]⁺ calc. for C₉H₇ClF₃O₃S: 315.9854; found: 315.9851 |

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time 8.2 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing ester group directs electrophiles to position 5, but competing reactions at position 4 may occur. Using bulky bases (e.g., 2,6-lutidine) suppresses para-substitution.

Stability of Trifluoroethoxy Group

The -OCH₂CF₃ group is prone to hydrolysis under acidic conditions. Storage in anhydrous environments with molecular sieves ensures stability.

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Sequential Functionalization | 85% | 24 h | $$ | Moderate |

| Suzuki Coupling | 78% | 12 h | $$$ | High |

| Continuous Flow | 90% | 1 h | $$ | Industrial |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoroethoxy positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

Organic Synthesis

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its trifluoroethoxy group enhances its reactivity in nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted thiophenes | Various thiophene derivatives |

| Coupling Reactions | Participates in cross-coupling reactions | Aryl thiophene compounds |

| Functionalization | Allows for the introduction of functional groups | Modified thiophene derivatives |

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic electronic devices.

Applications in Organic Electronics

- Organic Photovoltaics (OPVs) : this compound can be used as a building block for donor materials in OPVs due to its ability to facilitate charge transport.

- Organic Light Emitting Diodes (OLEDs) : Its incorporation into OLEDs can enhance device performance by improving light emission efficiency.

Medicinal Chemistry

Research indicates that compounds containing thiophene moieties exhibit various biological activities, including anti-inflammatory and antimicrobial properties. This compound is being investigated for potential therapeutic applications.

Case Studies

-

Antimicrobial Activity : A study demonstrated that derivatives of methyl 5-chloro-3-(trifluoroethoxy)thiophene exhibited significant antibacterial activity against various strains of bacteria.

- Method : Disk diffusion method was used to assess antibacterial efficacy.

- Results : Compounds showed zones of inhibition comparable to standard antibiotics.

-

Anti-inflammatory Properties : Research has been conducted on the anti-inflammatory effects of thiophene derivatives in animal models.

- Method : Induced inflammation in rodents followed by treatment with the compound.

- Results : Significant reduction in inflammatory markers was observed.

Mechanism of Action

The mechanism by which Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related thiophene derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Stability Trifluoroethoxy (Target Compound): The strong electron-withdrawing nature of the trifluoroethoxy group enhances electrophilic substitution resistance and metabolic stability, akin to its role in proton pump inhibitors like Lansoprazole . Methylsulfamoyl (CAS 70374-37-7): Introduces sulfonamide functionality, enabling hydrogen bonding and interactions with biological targets, often seen in kinase inhibitors . Difluoromethoxy (CAS 1779122-92-7): Less electron-withdrawing than trifluoroethoxy, resulting in lower molecular weight (242.63 vs. Chlorosulphonyl: Highly reactive, facilitating further derivatization (e.g., nucleophilic substitution) but requiring stringent handling due to corrosivity .

Pharmacological and Industrial Relevance

- The target compound’s trifluoroethoxy group aligns with trends in fluorinated pharmaceuticals, where fluorine substituents improve bioavailability and target affinity .

- In contrast, Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS 96232-69-8) serves as a versatile intermediate for introducing hydroxyl-directed modifications, such as glycosylation or esterification .

Synthetic Considerations

- The synthesis of methyl thiophene-2-carboxylates often involves cyclization of acetylenic ketones with methyl thioglycolate under basic conditions (e.g., CsCO₃/MeOH) . Substituents at the 3-position are typically introduced via post-cyclization functionalization, such as nucleophilic substitution or sulfonation.

Biological Activity

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by a thiophene ring, a chlorine atom at the fifth position, and a trifluoroethoxy group at the third position. The presence of the trifluoromethyl group enhances its chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 2,2,2-trifluoroethanol , often facilitated by a suitable catalyst under controlled conditions. This method ensures high yield and purity of the product. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against various pathogenic bacteria and fungi. For instance, it showed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preliminary studies. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of biochemical pathways related to inflammation.

The interaction studies suggest that this compound may interact with specific enzymes or receptors within biological systems. These interactions can lead to either inhibition or activation of various biochemical pathways, making it a candidate for further exploration in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C6H4Cl2O4S | Contains chlorosulfonyl group instead of trifluoroethoxy |

| Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate | C9H10ClNO6S | Features a sulfamoyl group |

| Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate | C9H10ClO4S | Contains methoxyethoxy instead of trifluoroethoxy |

This table highlights how the trifluoromethyl group contributes to the distinct biological activity profile of this compound compared to other derivatives.

Case Studies and Research Findings

A recent study evaluated several derivatives including this compound for their antimicrobial activities. The study found that compounds with similar structural features often exhibited varying degrees of activity against both Gram-positive and Gram-negative microorganisms. The findings suggested that structural modifications could enhance or diminish biological efficacy .

Q & A

Q. What are the key synthetic routes for preparing Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of a thiophene core. A common approach includes:

Chlorination : Introduce the chloro group at the 5-position using reagents like SOCl₂ or Cl₂ under controlled temperature (0–25°C) .

Trifluoroethoxylation : React the intermediate with 2,2,2-trifluoroethanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

Esterification : Use methyl chloroformate or dimethyl carbonate to introduce the methyl ester group at the 2-position .

Optimization Tips :

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

Q. What functional groups dictate the reactivity of this compound in further derivatization?

Methodological Answer:

- Chloro Group (5-position) : Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Trifluoroethoxy Group (3-position) : Electron-withdrawing effect activates the thiophene ring for electrophilic substitution .

- Methyl Ester (2-position) : Hydrolyzable to carboxylic acid under basic conditions (NaOH/EtOH, reflux) for further coupling reactions .

Q. What are common intermediates in the synthesis of analogous thiophene derivatives?

Methodological Answer:

- 5-Chlorothiophene-2-carboxylic acid : Used as a precursor for esterification or amidation .

- 3-Hydroxythiophene intermediates : Functionalized via alkylation or acylation to introduce groups like trifluoroethoxy .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoroethoxy group in directing regioselective reactions?

Methodological Answer:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electron density and predict sites for electrophilic attack. Compare with experimental results (e.g., nitration or bromination patterns) .

- Isotopic Labeling : Introduce ¹⁸O or ¹⁹F labels to track substituent effects on reaction pathways .

Q. What strategies resolve contradictions in reported synthetic yields for similar thiophene esters?

Methodological Answer:

-

Critical Parameter Analysis :

-

Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., time vs. catalyst loading) .

Q. How does this compound interact with biological targets such as cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Inhibition Assays :

- Incubate with human liver microsomes and NADPH.

- Monitor substrate depletion via LC-MS (e.g., testosterone for CYP3A4).

- Calculate IC₅₀ values; compare with control inhibitors (e.g., ketoconazole) .

- Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites, focusing on hydrophobic interactions with the trifluoroethoxy group .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- LogP : Estimate lipophilicity via ChemAxon (experimental LogP ~2.5).

- Metabolic Stability : Simulate phase I metabolism (e.g., CYP-mediated oxidation) using Schrödinger’s QikProp .

- Solubility Modeling : Apply the General Solubility Equation (GSE) with melting point data (estimated mp 120–130°C) .

Data Contradiction Analysis

Q. Reported Variability in Sulfonylation Efficiency

- Conflict : Some studies report >80% yield for sulfonamide formation , while others observe <50% .

- Resolution :

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.